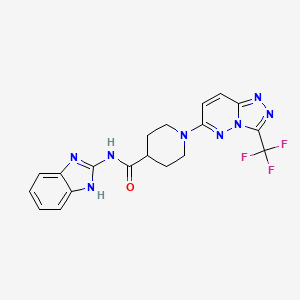

C19H17F3N8O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C19H17F3N8O is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable subject for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H17F3N8O typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the core structure through a series of condensation reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of This compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C19H17F3N8O: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

C19H17F3N8O has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The unique trifluoromethyl group may enhance its efficacy against cancer cells by improving cellular uptake and interaction with biological targets.

- Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating a pathway for further investigation into this compound's capabilities .

- Enzyme Inhibition : This compound's ability to inhibit specific enzymes could be leveraged in drug design, particularly for conditions where enzyme regulation is critical, such as metabolic disorders or cancer .

Materials Science Applications

In materials science, this compound's properties can be utilized in:

- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance the thermal stability and chemical resistance of materials. This can lead to the development of advanced coatings and films with superior performance characteristics.

- Nanotechnology : Its unique molecular structure may allow for the creation of nanoscale materials with tailored properties for applications in electronics or drug delivery systems .

Biological Research Applications

This compound is also relevant in biological research:

- Biomolecular Interaction Studies : Understanding how this compound interacts with biomolecules is crucial for elucidating its mechanism of action. This knowledge can inform the design of more effective drugs by targeting specific pathways or receptors .

- Modeling Disease Mechanisms : The compound can be used in cell-based assays to study disease mechanisms, particularly in cancer research, where it may help identify new therapeutic targets or biomarkers .

Case Studies

- Anticancer Research : A study investigating the effects of fluorinated compounds on cancer cell lines demonstrated that modifications similar to those found in this compound resulted in significant reductions in cell viability, suggesting potential for development as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study of various fluorinated compounds, one closely related to this compound exhibited strong inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of C19H17F3N8O involves its interaction with specific molecular targets within cells. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or nucleic acids. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

C19H17F3N8O: can be compared with other compounds that have similar structures or functional groups:

C18H16F3N7O: A similar compound with one less nitrogen atom, which may exhibit different reactivity and biological activity.

C19H16F3N8O2: An analog with an additional oxygen atom, potentially altering its chemical properties and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

C19H17F3N8O is a complex organic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a structure that includes various functional groups, which contribute to its biological activity. The presence of trifluoromethyl groups and nitrogen heterocycles suggests potential interactions with biological targets, particularly in receptor modulation.

This compound has been investigated for its role as a modulator of orexin receptors. Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors involved in regulating arousal, appetite, and sleep-wake cycles. Research indicates that compounds targeting these receptors can have significant effects on neurological disorders, metabolic syndrome, and sleep disorders.

Key Mechanisms:

- Receptor Binding : The compound exhibits high affinity for orexin receptors, influencing intracellular signaling pathways that regulate neurotransmitter release.

- Calcium Signaling : Activation of orexin receptors typically results in increased intracellular calcium levels, which is critical for neuronal excitability and signaling .

- Behavioral Effects : In animal models, administration of orexin receptor modulators has been linked to increased locomotor activity and changes in feeding behavior .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Sleep Disorders : Modulation of orexin signaling may provide new avenues for treating conditions such as narcolepsy and insomnia.

- Obesity and Metabolic Disorders : By influencing appetite-regulating pathways, this compound could play a role in managing obesity.

- Neurological Disorders : Its potential to enhance wakefulness and cognitive function makes it a candidate for treating disorders like ADHD and depression.

Case Studies

Several studies have investigated the effects of compounds similar to this compound:

-

Orexin Receptor Modulation in Animal Models :

- A study demonstrated that administration of orexin receptor agonists led to increased physical activity in mice, suggesting potential applications in treating obesity .

- Behavioral assessments indicated that these compounds could alleviate symptoms associated with depression by enhancing dopaminergic signaling .

- Clinical Implications :

Data Tables

| Study | Focus Area | Findings |

|---|---|---|

| Johnson et al. (2012) | Orexin Receptor Agonists | Increased locomotor activity; potential for obesity treatment |

| Brundin et al. (2007) | Orexin Levels in Depression | Lower CSF orexin levels correlate with depression severity |

| Nakamura et al. (2000) | Orexin and Dopamine Interaction | Orexin enhances dopaminergic activity; implications for mood regulation |

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthetic protocols for C19H17F3N8O?

- Methodological Answer : Begin by reviewing primary literature for existing synthetic routes, noting reaction conditions (solvents, catalysts, temperatures) and yields. Use databases like SciFinder or Reaxys to cross-reference protocols and identify gaps . Document all experimental parameters meticulously, including reagent purity, equipment calibration, and environmental controls (e.g., moisture sensitivity). Validate reproducibility by repeating key steps and comparing spectral data (NMR, IR, MS) with published benchmarks .

Q. What strategies ensure a rigorous literature review for C19H17F3N8O?

- Methodological Answer : Prioritize peer-reviewed journals and avoid non-academic sources like general search engines . Use SciFinder to retrieve structural analogs and reaction pathways, filtering results by "review articles" to identify foundational studies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of existing research . Cross-check citations in Web of Science to trace influential papers and assess their impact .

Q. Which spectroscopic techniques are critical for characterizing C19H17F3N8O?

- Methodological Answer :

- NMR : Use 1H/13C NMR to confirm molecular structure, comparing chemical shifts with predicted values (e.g., ChemDraw simulations). For trifluoromethyl groups, 19F NMR is essential .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.

- X-ray Crystallography : Resolve stereochemistry ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic or chromatographic data for C19H17F3N8O?

- Methodological Answer : Conduct iterative analysis by repeating experiments under controlled conditions (e.g., standardized degassing for HPLC). Compare results with computational predictions (e.g., DFT for NMR shifts) to identify systematic errors . If contradictions persist, apply the "principal contradiction" framework: determine if the inconsistency arises from methodology (e.g., solvent polarity affecting reaction pathways) or instrumental variability (e.g., column aging in HPLC) . Publish negative results to aid community troubleshooting .

Q. What statistical approaches optimize reaction conditions for synthesizing C19H17F3N8O?

- Methodological Answer : Implement Design of Experiments (DoE) methodologies such as factorial designs to evaluate interdependent variables (e.g., temperature, catalyst loading). Use response surface models to identify optimal conditions. For example, a Central Composite Design (CCD) can minimize side-product formation while maximizing yield . Validate models with confirmatory runs and report confidence intervals .

Q. How can computational modeling enhance mechanistic studies of C19H17F3N8O's reactivity?

- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., DFT) to map reaction coordinates. Use software like Gaussian or ORCA to calculate transition states and activation energies. Cross-validate computational results with kinetic experiments (e.g., Eyring plots) to confirm proposed mechanisms . Archive input files and parameters in supplemental materials for reproducibility .

Q. What methodologies validate the biological or catalytic activity of C19H17F3N8O?

- Methodological Answer : Design dose-response assays (e.g., IC50 for enzyme inhibition) with positive/negative controls. Use blinded analysis to reduce bias and report uncertainties (e.g., standard deviations across triplicates) . For catalytic studies, employ turnover number (TON) and frequency (TOF) calculations, ensuring substrate purity via GC/MS . Reference established protocols from journals like JACS or ACS Catalysis to align with community standards .

Q. Guidance for Data Interpretation and Reporting

- Avoid Common Pitfalls : Ensure raw data is archived and accessible (e.g., institutional repositories) . Differentiate primary vs. secondary sources when citing synthetic methods .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to copyright rules when reproducing figures .

- Advanced Analysis : For multivariate datasets, use Principal Component Analysis (PCA) to identify latent variables affecting yield or purity .

Properties

Molecular Formula |

C19H17F3N8O |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C19H17F3N8O/c20-19(21,22)17-27-26-14-5-6-15(28-30(14)17)29-9-7-11(8-10-29)16(31)25-18-23-12-3-1-2-4-13(12)24-18/h1-6,11H,7-10H2,(H2,23,24,25,31) |

InChI Key |

DVJULWZFEYCNLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3N2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.